molecular formula C₂₃H₂₇NO₆ B1140410 Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-a-D-glucopyranoside CAS No. 116696-66-3

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-a-D-glucopyranoside

Cat. No. B1140410
M. Wt: 413.46
InChI Key:
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Description

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-a-D-glucopyranoside is a synthetic compound that has been studied for its role in various chemical synthesis processes, particularly in the creation of complex oligosaccharides and glycosides. This compound is notable for its protected hydroxyl groups and acetamido group, which make it a versatile intermediate in the synthesis of glycoconjugates and other biochemical molecules.

Synthesis Analysis

The synthesis of this compound involves the methylation of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside with methyl iodide-silver oxide in N,N-dimethylformamide. This process yields the target compound by introducing a methyl group to the 3-O position, resulting in a protected glucopyranoside suitable for further glycosylation reactions (Matta, Vig, & Abbas, 1984).

Molecular Structure Analysis

The molecular structure of Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-a-D-glucopyranoside is characterized by its benzylidene acetal protection at the 4,6-O positions, which is crucial for its stability and reactivity. The acetamido group at the 2-position and the methyl group at the 3-O position are essential functional groups that influence the compound's chemical behavior and reactivity in synthesis reactions.

Chemical Reactions and Properties

This compound is involved in several chemical reactions, including deacetalation, benzoylation, and glycosylation processes. Its chemical properties allow for selective modifications, making it a valuable intermediate for the synthesis of disaccharides and other complex oligosaccharides. For example, it undergoes selective benzoylation and p-toluenesulfonylation, followed by displacement reactions to introduce various functional groups essential for further synthetic steps (Matta, Vig, & Abbas, 1984).

Physical Properties Analysis

While specific details on the physical properties of Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-a-D-glucopyranoside are not extensively documented in the provided references, compounds of this nature typically exhibit properties that are crucial for their solubility, stability, and reactivity in organic synthesis. These include melting point, solubility in various solvents, and stability under different conditions.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity towards various chemical reagents, stability under different conditions, and the mechanisms through which it undergoes chemical transformations, are pivotal for its application in synthetic chemistry. Its protected hydroxyl groups and the presence of the acetamido group play a significant role in its reactivity and the specificity of reactions it can participate in.

Scientific Research Applications

Synthesis and Derivatives

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-a-D-glucopyranoside has been utilized in the synthesis of various derivatives and complex molecules. It serves as a precursor for compounds like muramic acid derivatives, which have significance in understanding bacterial cell walls and immunological responses. For example, Jeanloz, Walker, and Sinaỹ (1968) conducted a study to synthesize various glycosides of muramic acid using this compound as a starting material (Jeanloz, Walker, & Sinaỹ, 1968). Similarly, Matta, Vig, and Abbas (1984) synthesized N-acetyl-3-O-methyllactosamine and its benzyl α-glycoside using this compound (Matta, Vig, & Abbas, 1984).

Role in Complex Oligosaccharide Synthesis

The compound also plays a key role in the synthesis of complex oligosaccharides, which are crucial in studying biological processes and developing therapeutic agents. Durette and Meitzner (1981) highlighted its use in synthesizing a versatile intermediate for creating complex oligosaccharides found in bacterial cell walls, human milk, and blood group substances (Durette & Meitzner, 1981).

Biochemical and Biophysical Research

In biochemical and biophysical research, compounds derived from Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-a-D-glucopyranoside are used to understand biological mechanisms and interactions. For example, the synthesis of bacterial peptidoglycan derivatives, as studied by Merser, Sinaỹ, and Adam (1975), provided insights into the adjuvant activity of these compounds (Merser, Sinaỹ, & Adam, 1975).

Future Directions

Given its antimicrobial capabilities and its use in drug delivery, this compound holds immense promise for future research, particularly in the field of biomedical science and pharmacology . Further studies could explore its potential applications in treating various bacterial infections and other diseases.

properties

IUPAC Name

N-[(4aR,6S,7R,8R,8aS)-8-methoxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO6/c1-15(25)24-19-21(26-2)20-18(14-28-22(30-20)17-11-7-4-8-12-17)29-23(19)27-13-16-9-5-3-6-10-16/h3-12,18-23H,13-14H2,1-2H3,(H,24,25)/t18-,19-,20-,21-,22?,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWUPDKLMGPJJS-UWPRFDSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside

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